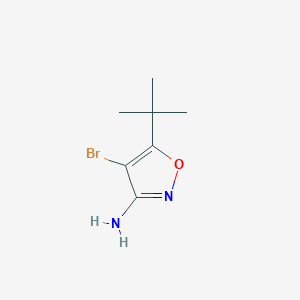

4-Bromo-5-(tert-butyl)isoxazol-3-amine

Descripción general

Descripción

4-Bromo-5-(tert-butyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Métodos De Preparación

The synthesis of 4-Bromo-5-(tert-butyl)isoxazol-3-amine can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Análisis De Reacciones Químicas

4-Bromo-5-(tert-butyl)isoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Cycloaddition: Isoxazoles can participate in (3 + 2) cycloaddition reactions with alkynes or alkenes to form various substituted isoxazoles

Aplicaciones Científicas De Investigación

4-Bromo-5-(tert-butyl)isoxazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound is utilized in the production of various chemical intermediates and fine chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-(tert-butyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various biological processes, such as cell proliferation and apoptosis . The compound’s unique structure allows it to interact with different receptors and enzymes, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

4-Bromo-5-(tert-butyl)isoxazol-3-amine can be compared with other similar compounds, such as:

5-(tert-Butyl)isoxazol-3-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.

4-Chloro-5-(tert-butyl)isoxazol-3-amine:

5-(tert-Butyl)-3-isoxazolamine: Similar structure but without the bromine substitution, affecting its chemical behavior and uses

Actividad Biológica

4-Bromo-5-(tert-butyl)isoxazol-3-amine is a synthetic compound with a unique isoxazole structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BrN₂O, with a molecular weight of approximately 216.08 g/mol. The compound features a bromine atom at the 4-position and a tert-butyl group at the 5-position of the isoxazole ring, which contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the phosphorylation of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML), leading to apoptosis in cancer cells . In vivo studies demonstrated complete tumor regression in xenograft models at doses of 60 mg/kg/day without significant toxicity .

- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Its structural features may enhance its binding affinity to microbial targets.

- Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxicity against human leukemia cell lines, with IC50 values demonstrating significant potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the isoxazole ring significantly influence the compound's potency and selectivity against target proteins. For example, variations at the C-4 and C-5 positions have been systematically analyzed to optimize biological activity .

Table: Summary of SAR Findings

| Position | Modification | Impact on Biological Activity |

|---|---|---|

| C-4 | Bromine substitution | Enhanced reactivity and potential binding affinity |

| C-5 | tert-butyl group | Increased lipophilicity and selectivity against cancer cells |

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cells. This includes binding to receptors or enzymes that modulate key biochemical pathways related to cell proliferation and survival, particularly in cancerous cells .

Case Studies

- FLT3 Inhibition in AML : A significant study focused on the development of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives demonstrated that these compounds could inhibit FLT3 effectively, suggesting a promising therapeutic avenue for AML treatment .

- Cytotoxicity in Leukemia Cells : Another investigation highlighted the cytotoxic effects of isoxazole derivatives on HL-60 leukemia cells, where specific compounds induced apoptosis and cell cycle arrest through modulation of Bcl-2 and p21 gene expression levels .

Propiedades

IUPAC Name |

4-bromo-5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)10-11-5/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGFPCNOOJBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.